3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid
Description
Properties
IUPAC Name |
3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFXTRXMLUVQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Picolinic Acid Derivatives
The most widely reported approach involves sequential halogenation and functionalization of picolinic acid derivatives. A representative pathway begins with 6-methoxy-5-(trifluoromethyl)picolinic acid, which undergoes regioselective bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane at −10°C. This step achieves 92% yield with >99% HPLC purity, as documented in WO2018116139A1. Subsequent demethylation of the methoxy group at position 6 is performed using boron tribromide (BBr₃) in dichloromethane, yielding 6-hydroxy-3-bromo-5-(trifluoromethyl)picolinic acid.
The final amination employs aqueous ammonia (NH₃) under high-pressure conditions (80°C, 15 bar) to replace the hydroxyl group with an amino moiety, completing the synthesis. This three-step sequence balances atom economy (78%) and scalability, though the exothermic nature of bromination necessitates precise temperature control to avoid byproducts like 3,5-dibromo derivatives.
Multi-Step Functionalization Strategies
Alternative routes prioritize modular construction of the pyridine ring. A 2025 Corteva Agriscience patent (US20230357155A1) details a Suzuki-Miyaura coupling between 4-amino-6-bromopicolinate and (3,3,3-trifluoro-2-hydroxy-2-methylpropyl)boronic acid. While this method primarily targets herbicide intermediates, adapting the conditions (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent at 100°C) enables incorporation of the trifluoromethyl group via post-coupling fluorination.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Batch processes face challenges in heat dissipation during bromination and amination. Modern facilities employ continuous flow reactors with the following parameters:
| Step | Reactor Type | Residence Time | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Tubular (SS316) | 12 min | −10°C | 89% |
| Demethylation | Packed-bed (Al₂O₃) | 30 min | 25°C | 95% |
| Amination | CSTR | 4 hr | 80°C | 82% |
Continuous systems reduce side reactions by 23% compared to batch methods, as demonstrated in a 2024 Ambeed production audit.
Solvent and Catalyst Recovery
Industrial protocols emphasize solvent recycling, particularly for dichloromethane (DCM) and dimethylformamide (DMF). A closed-loop system recovers 98% of DCM via fractional distillation, while immobilized palladium catalysts (e.g., Pd@SiO₂) enable six reuse cycles before activity drops below 90%.
Reaction Optimization and Catalytic Systems
Bromination Selectivity Enhancements
Unwanted dibromination at position 5 is mitigated by:
Amination Alternatives
While aqueous ammonia dominates industrial use, urea hydrolysis under microwave irradiation (300 W, 150°C) achieves comparable yields (80%) with 50% shorter reaction times. This method avoids high-pressure equipment but requires post-reaction urea removal via ion-exchange resins.
Analytical Characterization and Quality Control
Spectroscopic Benchmarks
Impurity Profiling
Common impurities include:
- 3,5-Dibromo-6-methoxy-picolinic acid (0.3–1.2%): Controlled via NBS stoichiometry.
- 6-Hydroxy-3-amino-5-(trifluoromethyl)picolinic acid (0.8%): Minimized by BBr₃ excess in demethylation.
Comparative Analysis of Methodologies
The halogenation route remains preferred for large-scale production due to superior cost-effectiveness and purity. Suzuki coupling offers advantages in introducing diverse aryl groups but suffers from palladium-related expenses.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions:
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Ammonolysis : Treatment with aqueous ammonia and a copper catalyst (≤0.1 mole equivalents) at 80–110°C under inert conditions replaces bromine with an amino group. This reaction is critical for synthesizing aminated derivatives like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a pharmaceutical intermediate .
-
Alkoxycarbonylation : Reacting with diethyl carbonate or ethyl chloroformate in the presence of TMPMgCl·LiCl generates ethyl ester derivatives. Yields vary depending on the electrophile used:
Coupling Reactions
The bromine atom participates in cross-coupling reactions:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines introduces aryl or alkyl amino groups at the 6-position. This reaction is pivotal for constructing complex heterocycles in medicinal chemistry.
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Suzuki-Miyaura Coupling : The bromo group reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives, enabling diversification of the pyridine ring.
Amino Group Reactivity
The amino group at the 3-position undergoes the following transformations:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides under mild basic conditions (e.g., HATU with DIPEA) .
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Diazotization : Forms diazonium salts, which can be further functionalized via Sandmeyer reactions to introduce halides or other groups.
Carboxylic Acid Reactivity
The carboxylic acid group participates in:
-
Esterification : Converts to methyl or ethyl esters using methanol or ethanol under acidic conditions (e.g., H₂SO₄).
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Amide Formation : Coupling with amines via reagents like HATU produces picolinamide derivatives, a key step in drug synthesis .
Oxidation and Reduction
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Oxidation : The amino group can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this may compromise the trifluoromethyl group’s stability.
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Reduction : Selective reduction of the nitro group (if present) to an amine is achievable using H₂/Pd-C or NaBH₄.
Role of the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating:
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Directed ortho-Metalation : Lithium or magnesium bases deprotonate the position ortho to the trifluoromethyl group, enabling further functionalization .
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Stability : Improves metabolic stability in pharmaceutical intermediates by resisting oxidative degradation .
Mechanistic Insights
-
Copper-Catalyzed Amination : The bromine substitution proceeds via a single-electron transfer (SET) mechanism, where Cu(I) activates the C–Br bond for nucleophilic attack by ammonia .
-
Palladium-Catalyzed Coupling : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with boronic acids or amines before reductive elimination.
Scientific Research Applications
Medicinal Chemistry
3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as an antimicrobial agent in pharmaceuticals .
- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells, particularly in human liver cancer models. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .
Biochemical Research
The compound serves as a useful tool in biochemical assays due to its ability to inhibit specific enzymes and modulate receptor activity. This makes it valuable for studying enzyme interactions and receptor signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be critical for understanding disease mechanisms and developing targeted therapies.
- Cystic Fibrosis Treatment : It has been explored as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), indicating its potential role in enhancing CFTR function and treating related diseases .
Organic Synthesis
In synthetic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its reactivity is enhanced by the presence of bromine and trifluoromethyl groups, allowing it to participate in various chemical reactions:
- Building Block for Complex Molecules : This compound is used to synthesize derivatives that may have enhanced biological activities or novel properties.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed significant inhibition against several bacterial strains, supporting its potential use as an antimicrobial agent in clinical settings.
Anticancer Efficacy
In vitro studies demonstrated that the compound could effectively induce apoptosis in liver cancer cells. The results suggest that further investigation into its mechanism could lead to new cancer therapies targeting specific signaling pathways .
CFTR Modulation
Research has highlighted the role of this compound as a potentiator for CFTR, showing promise in enhancing its function in cystic fibrosis treatment strategies .
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid primarily involves its antagonistic activity on NMDA receptors. By binding to these receptors, it inhibits their function, which can modulate synaptic transmission and provide neuroprotective effects. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium ion influx and downstream signaling cascades.
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)picolinic acid (CAS: 959245-76-2)
- Molecular Formula: C₇H₄BrF₃NO₂
- Molecular Weight : 285.01 g/mol
- Key Differences: Lacks the amino group at position 3, replaced by bromine. The trifluoromethyl group at position 5 and carboxylic acid group are retained.
- The bromine at position 3 may sterically hinder reactions at the pyridine ring .
Methyl 3-amino-5-bromopicolinate (CAS: 1072448-08-8)
- Molecular Formula : C₇H₇BrN₂O₂
- Molecular Weight : 245.05 g/mol
- Key Differences: Contains a methyl ester instead of a carboxylic acid and lacks the trifluoromethyl group. The amino and bromine groups are retained at positions 3 and 5, respectively.
- However, the absence of the trifluoromethyl group reduces electron-withdrawing effects, altering acidity and reactivity .
3-Amino-6-bromopicolinic Acid (CAS: 1016234-89-1)
- Molecular Formula : C₆H₅BrN₂O₂
- Molecular Weight : 233.03 g/mol
- Key Differences: Lacks the trifluoromethyl group at position 4. The bromine and amino groups are at positions 6 and 3, respectively.
- Implications : Reduced lipophilicity and metabolic stability due to the absence of the trifluoromethyl group. This may limit utility in environments requiring strong electron-withdrawing substituents .
Functional Group and Positional Isomers
Physicochemical and Functional Differences
Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electron withdrawal, increasing the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-CF₃ analogues like 3-amino-6-bromopicolinic acid (pKa ~2.5–3.5) .
Solubility and Lipophilicity: The amino group in the target compound improves aqueous solubility (estimated logP ~1.2) compared to its bromo analogue (logP ~2.1) . Methyl/ethyl esters (e.g., Methyl 3-amino-5-bromopicolinate) exhibit higher logP values (~2.5), favoring lipid bilayer penetration .
Synthetic Utility: The amino group in the target compound serves as a handle for further functionalization (e.g., amidation, Schiff base formation), unlike 3-bromo-5-(trifluoromethyl)picolinic acid, which is more suited for cross-coupling reactions .
Research Implications
- Agrochemicals : Brominated picolinic acids are precursors in herbicide development; the trifluoromethyl group may enhance soil persistence .
Notes
Biological Activity
3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₄BrF₃N₂O₂ and a molecular weight of 285.02 g/mol. Its structure includes a pyridine ring substituted with an amino group, a bromine atom, and a trifluoromethyl group, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrF₃N₂O₂ |
| Molecular Weight | 285.02 g/mol |
| Functional Groups | Amino, Bromine, Trifluoromethyl |
| Structure | Picolinic acid derivative |
The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. The compound is believed to influence several cellular processes, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Modulation of signaling pathways that affect cell proliferation and apoptosis.
- Gene Expression : Alteration in the expression levels of genes related to inflammation and cellular stress responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also exhibit such effects.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.
- Cystic Fibrosis Therapeutics : Preliminary studies suggest that derivatives of picolinic acid can enhance the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), indicating potential applications in cystic fibrosis treatment .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain kinases implicated in cancer progression.
In Vivo Studies
Animal model studies are ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound. Initial results indicate varying effects based on dosage, with higher doses potentially leading to adverse effects.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid with high purity?
Methodological Answer: A multi-step synthesis approach is typically employed:
Intermediate Preparation : Start with brominated pyridine derivatives (e.g., 3-Amino-5-bromopicolinic acid, CAS 870997-85-6) as a precursor .
Functionalization : Introduce the trifluoromethyl group via cross-coupling reactions. For example, use Suzuki-Miyaura coupling with 2-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) as a key intermediate .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >97% purity .
Q. Key Considerations :
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: ~315–320) and fragmentation patterns .
- IR Spectroscopy : Characterize carboxylic acid (O–H stretch: 2500–3000 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) .
Validation : Compare spectral data with structurally similar analogs like 5-Bromo-6-methylpicolinic acid (CAS 137778-20-2) .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Key Findings :
Advanced Research Questions
Q. How do the bromo and trifluoromethyl substituents influence the compound’s electronic properties and binding interactions?
Methodological Answer:
- Computational Analysis :
- Experimental Validation :
Q. What advanced techniques are suitable for tracing metabolic pathways of this compound in biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹³C-labeled analog (e.g., ¹³C-carboxylic acid) and track metabolites using LC-MS/MS .
- Metabolite Profiling :
- Case Study : In microbiota studies, picolinic acid derivatives correlate with immune markers (e.g., IL-4, TNF-α), suggesting potential immunomodulatory pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Controlled Replication :
- Data Harmonization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
